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Compound of Interest

Compound Name: Erigeroside

Cat. No.: B150121 Get Quote

Erigeroside: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
Erigeroside, a naturally occurring γ-pyrone derivative, has garnered significant interest within

the scientific community for its potential therapeutic applications. Extracted primarily from

plants of the Erigeron genus, this compound has demonstrated promising antioxidant and

neuroprotective properties. This technical guide provides an in-depth overview of the physical

and chemical properties of Erigeroside, detailed experimental protocols for evaluating its

biological activities, and insights into its potential mechanisms of action, including its influence

on key signaling pathways. All quantitative data is presented in structured tables for clarity, and

complex biological processes and experimental workflows are visualized through detailed

diagrams.

Physical and Chemical Properties
Erigeroside is a glycoside of pyromeconic acid. Its fundamental physical and chemical

characteristics are summarized below.
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Property Value Reference(s)

Molecular Formula C₁₁H₁₄O₈

Molecular Weight 274.225 g/mol

Appearance Powder

Melting Point 195-196.5 °C

Solubility
Soluble in DMSO, Pyridine,

Methanol, Ethanol.

CAS Number 59219-76-0

InChI

InChI=1S/C11H14O8/c12-3-6-

8(14)9(15)10(16)11(18-6)19-7-

4-17-2-1-5(7)13/h1-2,4,6,8-

12,14-

16H,3H2/t6-,8-,9+,10-,11+/m1/

s1

InChIKey
QCBPBADGYXFZSW-

ZHVGPZTNSA-N

Canonical SMILES
C1=COC=C(C1=O)OC2C(C(C

(C(O2)CO)O)O)O

Spectral Data
The structural elucidation of Erigeroside has been accomplished through various

spectroscopic techniques.

Table 1: UV-Visible Spectroscopy Data

Solvent λmax (nm)

Methanol 212, 261

Table 2: Infrared (IR) Spectroscopy Data
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Data for the aglycone moiety, pyromeconic acid, is provided as a reference.

Wavenumber (cm⁻¹) Assignment Reference

3200 O-H stretching

1645 C=O stretching

Table 3: ¹H-NMR (Proton NMR) Spectral Data (in CD₃OD)

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J, Hz)

Assignment

8.32 br. s - 2-H

8.11 dd 5.4, 1.0 6-H

6.53 br. d 5.4 5-H

4.74 d 6.6 1'-H

3.92 br. d 12.2 6'-Ha

3.67 dd 12.2, 6.3 6'-Hb

3.54 m - 5'-H

3.45 m - 2'- and 4'-H

3.31 m - 3'-H

Table 4: ¹³C-NMR (Carbon NMR) Spectral Data (of the tetraacetate derivative in CDCl₃)
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Chemical Shift (δ) ppm Assignment

173.7 4-C

170.5, 170.1, 169.9, 169.4 OCOCH₃

154.5 6-CH

148.7 3-C

144.8 2-CH

118.1 5-CH

98.9 1'-CH

72.4 3'-CH

72.1 5'-CH

70.1 2'-CH

68.2 4'-CH

61.5 6'-CH₂

20.8, 20.7, 20.6 (x2) OCOCH₃

Table 5: Mass Spectrometry (MS) Data

Ionization Method m/z Assignment

FD-MS 275 [M+H]⁺

FD-MS 112 [Aglycone]⁺

Biological Activities and Experimental Protocols
Erigeroside has been primarily investigated for its antioxidant and neuroprotective effects. The

following sections detail the methodologies commonly employed to assess these activities.

Antioxidant Activity
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The antioxidant potential of Erigeroside is typically evaluated using in vitro assays that

measure its ability to scavenge free radicals.

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

Experimental Protocol:

Reagent Preparation: Prepare a stock solution of DPPH (typically 0.1 mM) in methanol or

ethanol.

Sample Preparation: Prepare various concentrations of Erigeroside in the same solvent as

the DPPH solution.

Reaction: Mix a defined volume of the Erigeroside solution with a defined volume of the

DPPH solution. A common ratio is 1:1 (v/v).

Incubation: Incubate the reaction mixture in the dark at room temperature for a specified

period (e.g., 30 minutes).

Measurement: Measure the absorbance of the solution at 517 nm using a

spectrophotometer.

Calculation: The percentage of radical scavenging activity is calculated using the following

formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the

absorbance of the DPPH solution without the sample, and A_sample is the absorbance of

the reaction mixture.

IC₅₀ Determination: The IC₅₀ value, the concentration of the sample required to scavenge

50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the

sample concentration.
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DPPH Radical Scavenging Assay Workflow

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron

(Fe²⁺).

Experimental Protocol:

Reagent Preparation:

Acetate buffer (300 mM, pH 3.6).

10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.

20 mM FeCl₃·6H₂O solution.

Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃

solution in a 10:1:1 (v/v/v) ratio.

Sample Preparation: Prepare various concentrations of Erigeroside in a suitable solvent.

Reaction: Add a small volume of the Erigeroside solution to a larger volume of the pre-

warmed (37 °C) FRAP reagent.

Incubation: Incubate the mixture at 37 °C for a specified time (e.g., 30 minutes).
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Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.

Calculation: The antioxidant capacity is determined by comparing the absorbance of the

sample with a standard curve prepared using a known antioxidant, such as Trolox or FeSO₄.
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FRAP Assay Experimental Workflow

Neuroprotective Activity
The neuroprotective effects of Erigeroside are often studied in models of cerebral ischemia,

such as the middle cerebral artery occlusion (MCAO) model in rodents.
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Experimental Protocol: MCAO Model in Rats

Animal Model: Adult male rats (e.g., Sprague-Dawley or Wistar) are commonly used.

Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane,

chloral hydrate).

Surgical Procedure (Intraluminal Suture Method):

Make a midline cervical incision and expose the common carotid artery (CCA), external

carotid artery (ECA), and internal carotid artery (ICA).

Ligate the distal end of the ECA and the proximal end of the CCA.

Insert a nylon monofilament suture through the ECA stump and advance it into the ICA to

occlude the origin of the middle cerebral artery (MCA).

The duration of occlusion can vary (e.g., 90 minutes) to induce transient focal ischemia.

Reperfusion: After the desired occlusion period, withdraw the suture to allow for reperfusion.

Drug Administration: Administer Erigeroside at various doses (e.g., 20, 40, 80 mg/kg) via a

specific route (e.g., intraperitoneal, intravenous) at a designated time point relative to the

ischemic event (e.g., before or after reperfusion).

Neurological Deficit Scoring: Assess neurological function at different time points post-MCAO

(e.g., 24 hours) using a standardized scoring system (e.g., a 0-4 point scale, where 0 is no

deficit and 4 is severe deficit).

Infarct Volume Measurement: At the end of the experiment, euthanize the animals and

remove the brains. Slice the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to

visualize the infarct area (unstained tissue). Quantify the infarct volume using image analysis

software.
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Workflow for MCAO Model and Erigeroside Treatment
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Potential Signaling Pathways
The biological effects of natural compounds are often mediated through the modulation of

specific intracellular signaling pathways. Based on the known activities of similar compounds

and the pathophysiology of the conditions Erigeroside is being investigated for, the following

pathways are of particular interest.

PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade involved in

cell survival, proliferation, and apoptosis. Its activation is often associated with neuroprotection.

It is plausible that Erigeroside may exert its protective effects by modulating this pathway.
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To cite this document: BenchChem. [Physical and chemical properties of Erigeroside].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b150121#physical-and-chemical-properties-of-
erigeroside]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/product/b150121#physical-and-chemical-properties-of-erigeroside
https://www.benchchem.com/product/b150121#physical-and-chemical-properties-of-erigeroside
https://www.benchchem.com/product/b150121#physical-and-chemical-properties-of-erigeroside
https://www.benchchem.com/product/b150121#physical-and-chemical-properties-of-erigeroside
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b150121?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150121?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

